molecular formula C21H14BrClN4O2S B12128030 (3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12128030
M. Wt: 501.8 g/mol
InChI Key: ZXGAZCZLICUZIR-MSUUIHNZSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused thiazolo-triazole core linked to a brominated indole scaffold. Key structural attributes include:

  • Z-configuration at the C3 position, stabilizing the planar conformation via conjugation.
  • Bromine at C5 of the indole ring, enhancing electrophilic reactivity.
  • 3-chlorophenyl substituent on the thiazolo-triazole moiety, contributing to steric bulk and lipophilicity.
  • Propyl chain at N1, modulating solubility and bioavailability.

Properties

Molecular Formula

C21H14BrClN4O2S

Molecular Weight

501.8 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H14BrClN4O2S/c1-2-8-26-15-7-6-12(22)10-14(15)16(19(26)28)17-20(29)27-21(30-17)24-18(25-27)11-4-3-5-13(23)9-11/h3-7,9-10H,2,8H2,1H3/b17-16-

InChI Key

ZXGAZCZLICUZIR-MSUUIHNZSA-N

Isomeric SMILES

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Origin of Product

United States

Biological Activity

The compound (3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C16H13BrN4O2
  • Molecular Weight : 373.20 g/mol
  • CAS Number : 796074-92-5

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. Recent studies have highlighted various synthetic pathways that yield high purity and yield rates for biologically active derivatives.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance:

  • Breast Cancer : The compound demonstrated promising activity against breast cancer cell lines, with IC50 values suggesting effective dose-response relationships.
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : The efficacy was assessed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Results : The compound showed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Bacterial StrainMIC (μg/mL)Comparison Standard
Staphylococcus aureus15Ciprofloxacin (10)
Escherichia coli25Streptomycin (20)

Antiviral Activity

Emerging data suggest potential antiviral effects against various viral pathogens. The compound's ability to inhibit viral replication may be linked to its structural characteristics that allow interaction with viral enzymes.

Case Studies

  • Study on Anticancer Effects :
    • A recent study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
    • The study reported a mechanism involving the inhibition of the PI3K/Akt signaling pathway.
  • Antimicrobial Evaluation :
    • A comprehensive evaluation using agar well diffusion methods indicated that the compound could effectively inhibit bacterial growth, especially against resistant strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents and core heterocycles, influencing physicochemical and biological properties.

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo-triazole + indole 5-Br, 3-Cl-phenyl, N1-propyl ~540 (estimated) Enhanced conjugation via Z-configuration
: 6k Benzoxazole + triazole-thione 3-Br-phenyl, CH3 468.34 High C=S bond polarity (1248 cm⁻¹ IR)
Compound Thiazolo-triazole + indole 5-Br, 4-propoxyphenyl, N1-allyl ~555 (estimated) Allyl group increases reactivity
: 5b Thioxothiazolidinone + indole 3-hydroxyphenyl, methylindole ~380 (estimated) Antibacterial lead (MIC: 2–8 µg/mL)

Key Observations :

  • Halogen Effects : Bromine at C5 (target compound) vs. C3 () alters electronic distribution and binding affinity .
  • Heterocycle Modifications : Replacing thiazolo-triazole (target) with benzoxazole () reduces planarity, affecting π-π stacking interactions .

Critical Analysis :

  • The thioxothiazolidinone in ’s 5b exhibits potent activity due to the C=S group’s nucleophilic susceptibility, a feature absent in the target compound .
  • The 3-chlorophenyl group in the target may mimic the 3-hydroxyphenyl in ’s 5b, but the lack of a hydroxyl reduces hydrogen-bonding capacity .
  • The allyl group in ’s analog could confer higher metabolic lability compared to the target’s propyl chain .

Physicochemical Properties

  • Solubility : The propyl chain (target) enhances hydrophobicity vs. methyl () or allyl (), likely reducing aqueous solubility.
  • Stability: The Z-configuration and conjugated system (target) may improve photostability compared to non-planar analogs (e.g., ’s triazino-indol derivative) .

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